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Compound of Interest

Compound Name: 3,5-Dichloroisonicotinaldehyde

Cat. No.: B151372

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,5-
dichloroisonicotinaldehyde (CAS No: 136590-83-5), a key intermediate in pharmaceutical
and agrochemical synthesis. The following sections detail the expected Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized
experimental protocols for their acquisition. This information is crucial for the unambiguous
identification and characterization of this compound in a research and development setting.

Chemical Structure and Properties

o |[UPAC Name: 3,5-dichloropyridine-4-carbaldehyde

e Synonyms: 3,5-Dichloro-4-pyridinecarboxaldehyde, 3,5-Dichloro-4-formylpyridine
o CAS Number: 136590-83-5

e Molecular Formula: CeHsCI2NO

e Molecular Weight: 176.00 g/mol

e Appearance: White to light yellow solid

e Melting Point: 75-79 °C
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Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for 3,5-
dichloroisonicotinaldehyde based on its chemical structure and analysis of similar
compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted *H NMR Data (500 MHz, CDClIs)

Chemical Shift (6,

Multiplicity Integration Assignment
ppm)
. Aldehyde proton (-
~10.1 Singlet 1H
CHO)
. Pyridine protons (H-2,
~8.7 Singlet 2H

H-6)

Note: The exact chemical shifts may vary depending on the solvent and concentration.

Table 2: Predicted 13C NMR Data (125 MHz, CDCl3)

Chemical Shift (6, ppm) Assighment

~190 Aldehyde carbon (C=0)
~152 Pyridine carbons (C-2, C-6)
~140 Pyridine carbon (C-4)

~135 Pyridine carbons (C-3, C-5)

Note: The assignments are based on computational predictions and analysis of analogous
structures. Experimental verification is recommended.

Infrared (IR) Spectroscopy

Table 3: Expected Characteristic IR Absorptions (KBr Pellet)
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Wavenumber (cm~?) Intensity Assignment

~3050 Weak C-H stretching (aromatic)

~2850, ~2750 Weak C-H stretching (aldehyde)
~1710 Strong C=0 stretching (aldehyde)

) C=C and C=N stretching
~1550, ~1450 Medium-Strong

(pyridine ring)
~1200 Medium C-H in-plane bending
~850 Strong C-H out-of-plane bending
~800 Strong C-Cl stretching

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data (Electron lonization, 70 eV)

miz Relative Intensity (%) Assighment

[M]*, Molecular ion (presence

L7SILTTILT High of two chlorine isotopes)
174/176/178 Medium [M-H]*

146/148/150 Medium [M-CHO]*

111/113 Medium [M-CHO-CIJ*

Note: The isotopic pattern for two chlorine atoms ([M]*, [M+2]*, [M+4]* in a ratio of
approximately 9:6:1) would be a key diagnostic feature.

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectroscopic data
for a solid organic compound like 3,5-dichloroisonicotinaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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e Sample Preparation: A sample of approximately 5-10 mg of 3,5-
dichloroisonicotinaldehyde is accurately weighed and dissolved in about 0.7 mL of a
deuterated solvent (e.g., chloroform-d, CDCI3) in a standard 5 mm NMR tube. A small
amount of tetramethylsilane (TMS) can be added as an internal standard (O ppm).

e Instrumentation: *H and 3C NMR spectra are recorded on a 400 MHz or 500 MHz NMR
spectrometer.

e 1H NMR Acquisition: The spectrometer is tuned and shimmed for the specific sample. A
standard one-pulse sequence is used to acquire the *H NMR spectrum. Key parameters
include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3
seconds. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.

e 13C NMR Acquisition: A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is used
to acquire the 13C NMR spectrum. A larger number of scans (typically 1024 or more) and a
longer relaxation delay (2-5 seconds) are required due to the lower natural abundance and
smaller gyromagnetic ratio of the 3C nucleus.

o Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-
corrected, and baseline-corrected. The chemical shifts are referenced to the internal
standard (TMS at 0.00 ppm) or the residual solvent peak.

Infrared (IR) Spectroscopy

o Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of 3,5-
dichloroisonicotinaldehyde is finely ground with about 100-200 mg of dry potassium
bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a
thin, transparent pellet using a hydraulic press.

e Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR)
spectrometer.

o Data Acquisition: A background spectrum of the empty sample compartment is first recorded.
The KBr pellet is then placed in the sample holder, and the sample spectrum is acquired.
Typically, 16 to 32 scans are co-added at a resolution of 4 cm~2.
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Data Processing: The sample spectrum is ratioed against the background spectrum to
produce the final transmittance or absorbance spectrum. The positions of the absorption
bands are reported in wavenumbers (cm~1).

Mass Spectrometry (MS)

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,
typically via a direct insertion probe for a solid sample or after being dissolved in a suitable
volatile solvent for techniques like Electrospray lonization (ESI) or Atmospheric Pressure
Chemical lonization (APCI). For Electron lonization (El), the sample is vaporized by heating
in the ion source.

Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF), Orbitrap, or
magnetic sector) is used.

lonization: For a volatile compound like this, Electron lonization (El) at a standard energy of
70 eV is commonly used to generate the molecular ion and characteristic fragment ions.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the
mass analyzer.

Data Acquisition and Processing: The detector records the abundance of each ion, and a
mass spectrum is generated, which is a plot of relative intensity versus m/z. The data system
identifies the molecular ion peak and major fragment ions.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.
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General Workflow for Spectroscopic Analysis
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Caption: Spectroscopic analysis workflow.

¢ To cite this document: BenchChem. [Spectroscopic Profile of 3,5-Dichloroisonicotinaldehyde:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b151372#spectroscopic-data-for-3-5-
dichloroisonicotinaldehyde-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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